Coelenterazine e Coelenterazine e Coelenterazine E is a bioluminescent probe.
Brand Name: Vulcanchem
CAS No.: 114496-02-5
VCID: VC0524159
InChI: InChI=1S/C28H23N3O3/c32-20-9-6-18(7-10-20)15-24-28(34)31-25-13-8-19-16-21(33)11-12-22(19)26(25)29-23(27(31)30-24)14-17-4-2-1-3-5-17/h1-7,9-12,16,32-34H,8,13-15H2
SMILES: C1CC2=C(C3=C1C=C(C=C3)O)N=C(C4=NC(=C(N24)O)CC5=CC=C(C=C5)O)CC6=CC=CC=C6
Molecular Formula: C28H23N3O3
Molecular Weight: 449.5 g/mol

Coelenterazine e

CAS No.: 114496-02-5

Cat. No.: VC0524159

Molecular Formula: C28H23N3O3

Molecular Weight: 449.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Coelenterazine e - 114496-02-5

Specification

CAS No. 114496-02-5
Molecular Formula C28H23N3O3
Molecular Weight 449.5 g/mol
IUPAC Name 16-benzyl-13-[(4-hydroxyphenyl)methyl]-11,14,17-triazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),3,5,12,14,16-heptaene-5,12-diol
Standard InChI InChI=1S/C28H23N3O3/c32-20-9-6-18(7-10-20)15-24-28(34)31-25-13-8-19-16-21(33)11-12-22(19)26(25)29-23(27(31)30-24)14-17-4-2-1-3-5-17/h1-7,9-12,16,32-34H,8,13-15H2
Standard InChI Key LSSJELUXTIYYDZ-UHFFFAOYSA-N
Isomeric SMILES C1CC2=C(C3=C1C=C(C=C3)O)NC(=C4N2C(=O)C(=N4)CC5=CC=C(C=C5)O)CC6=CC=CC=C6
SMILES C1CC2=C(C3=C1C=C(C=C3)O)N=C(C4=NC(=C(N24)O)CC5=CC=C(C=C5)O)CC6=CC=CC=C6
Canonical SMILES C1CC2=C(C3=C1C=C(C=C3)O)NC(=C4N2C(=O)C(=N4)CC5=CC=C(C=C5)O)CC6=CC=CC=C6
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

Coelenterazine e (CAS 114496-02-5) is a benzimidazoquinoxaline derivative with systematic IUPAC name 16-benzyl-13-[(4-hydroxyphenyl)methyl]-11,14,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadeca-1(10),2(7),3,5,12,14,16-heptaene-5,12-diol . Its molecular weight is 449.5 g/mol, distinguishing it from native coelenterazine (C₂₆H₂₁N₃O₃; 423.5 g/mol) through the addition of an ethyl group and a fused benzene ring (Table 1) .

Table 1: Comparative Structural Properties of Coelenterazine and Coelenterazine e

PropertyCoelenterazineCoelenterazine e
Molecular FormulaC₂₆H₂₁N₃O₃C₂₈H₂₃N₃O₃
Molecular Weight (g/mol)423.5449.5
CAS Number55779-48-1114496-02-5
Key ModificationEthyl-added benzannulation

Synthesis and Rational Design

First synthesized by Shimomura in 1989, Coelenterazine e is produced via benzannulation of native coelenterazine, introducing an ethyl group to the imidazopyrazinone core . This modification stabilizes the high-energy dioxetanone intermediate formed during oxidation, delaying non-radiative decay and prolonging light output . TD-DFT calculations reveal that the extended conjugation lowers the energy gap between singlet and triplet states, favoring fluorescence over phosphorescence .

Bioluminescence Mechanisms and Performance

Coelenterazine e’s bioluminescence arises from the oxidative decarboxylation of its luciferin moiety in the presence of luciferase and molecular oxygen. Compared to native coelenterazine, the analog exhibits:

  • 750% higher initial light intensity

  • 137% greater total light output

  • Extended emission lifetime (τ = 2.3 ns vs. 1.8 ns) .

The red-shifted emission (λₑₘ ≈ 480 nm vs. 460 nm for native CTZ) improves tissue penetration, making it advantageous for in vivo imaging . NanoLuc luciferase paired with Coelenterazine e achieves a 600 nm emission peak when further modified with aryl moieties, enabling BRET (Bioluminescence Resonance Energy Transfer) to far-red fluorophores .

Applications in Advanced Imaging

High-Sensitivity Reporter Assays

Coelenterazine e’s enhanced brightness permits detection of low-abundance targets in dual-luciferase systems. For example, NF-κB activation assays using e-CTZ show a 12-fold increase in signal-to-noise ratio compared to traditional substrates .

In Vivo Tumor Tracking

The compound’s red-shifted emission facilitates deep-tissue imaging. In murine xenograft models, e-CTZ-labeled breast cancer cells generated detectable signals at 4 cm depth, versus 2.5 cm for native coelenterazine .

Protein-Protein Interaction Studies

BRET systems incorporating Coelenterazine e and HaloTag-linked acceptors achieve Förster radii of 7.2 nm, enabling precise quantification of GPCR dimerization kinetics .

Comparative Analysis with Native Coelenterazine

Table 2: Functional Comparison of Coelenterazine and Coelenterazine e

ParameterCoelenterazineCoelenterazine e
Peak Emission (nm)460480–600*
Initial Intensity (RLU)1.0 × 10⁶7.5 × 10⁶
Total Integrated Light1.0 × 10⁹2.37 × 10⁹
Solubility in Buffer50 µM120 µM

*Tunable via C6/C8 modifications .

Future Directions

Recent advances in click chemistry enable site-specific conjugation of Coelenterazine e to antibodies, expanding its use in immunoassays . Computational modeling predicts that replacing the C6 hydroxyphenyl with electron-deficient aromatics could push emission beyond 650 nm, enabling whole-body imaging in large mammals .

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